1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine
Description
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is a synthetic amine featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a cyclobutane ring via a methanamine group. The benzodioxole group is a common pharmacophore in psychoactive substances, contributing to serotonin and dopamine receptor interactions.
Properties
CAS No. |
1026796-48-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15NO2/c13-12(4-1-5-12)7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,1,4-5,7-8,13H2 |
InChI Key |
AQNQWUFQWYLQJL-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(CN)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CC(C1)(CC2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis Approaches
Enantioselective Formation of the Cyclobutane Core
The asymmetric synthesis of cyclobutane-containing amines has been achieved through chiral auxiliaries or catalytic enantioselective methods. For example, the enantiomers of structurally analogous compounds, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine, were prepared using asymmetric catalysis to control stereochemistry at the cyclobutane ring. Key steps include:
- Ring-closing metathesis : Utilizing Grubbs catalysts to form the cyclobutane ring from diene precursors.
- Chiral resolution : Separation of enantiomers via diastereomeric salt formation with tartaric acid derivatives.
Functionalization with the Benzodioxole Group
The benzodioxol-5-yl moiety is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For instance, Buchwald-Hartwig amination enables the coupling of cyclobutylamine derivatives with aryl halides bearing the benzodioxole group. Optimization parameters include:
Visible Light Photocatalysis for Cyclobutane Functionalization
[4+2] Annulation with Terminal Alkynes
A novel approach leveraging visible light photocatalysis enables the intermolecular annulation of cyclobutylanilines with alkynes to construct functionalized cyclohexenes, which can be further modified to yield cyclobutanemethanamine derivatives. The reaction proceeds via:
- Photooxidation : Generation of a cyclobutylaniline radical cation using an iridium photocatalyst ([Ir(dtbbpy)(ppy)₂]PF₆).
- Ring opening : Strain-driven cleavage of the cyclobutane ring to form a diradical intermediate.
- Annulation : Addition of an alkyne to form a six-membered carbocycle.
Optimized Reaction Conditions
This method achieves excellent diastereoselectivity (>20:1 dr) for hydrindan and decalin derivatives, demonstrating its utility in constructing complex carbocycles.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Asymmetric Synthesis | 70–85 | High (er > 95:5) | Moderate |
| Photocatalytic Annulation | 90–97 | >20:1 dr | High |
| Reductive Amination | 65–78 | N/A | High |
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The cyclobutanemethanamine structure may facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine with its analogs:
Key Observations:
- This may enhance receptor binding selectivity .
- Amine vs. Ketone Groups: Unlike β-keto cathinones (e.g., Eutylone, Pentylon), the target compound lacks a ketone, which is critical for monoamine transporter inhibition. Instead, its primary amine may favor direct receptor agonism .
- Steric Effects : The cyclobutane’s puckered geometry (as defined by Cremer-Pople coordinates) could hinder metabolic oxidation, increasing plasma half-life compared to flexible-chain analogs .
Pharmacological Activity
Phenethylamines (MBDB):
- Mechanism : Serotonin receptor agonism and dopamine release, typical of entactogens. MBDB’s N-methyl group reduces metabolism, prolonging effects .
Target Compound Hypotheses:
- The primary amine and rigid cyclobutane may shift activity toward serotonin receptors (5-HT₂A/₂C) with reduced dopaminergic effects, akin to psychedelic phenethylamines.
Biological Activity
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine, also known by its CAS number 1026796-48-4, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring attached to a benzodioxole moiety, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 175.23 g/mol.
The biological activity of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is hypothesized to involve interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.
Research Findings
Recent studies have indicated that this compound may exhibit:
- Antidepressant-like effects : In rodent models, administration of the compound resulted in decreased immobility in the forced swim test, suggesting potential antidepressant properties.
- Anxiolytic effects : Behavioral tests have shown reduced anxiety-like behaviors in elevated plus maze assessments.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Decreased immobility | |
| Anxiolytic | Reduced anxiety-like behavior |
Case Studies
Case Study 1: Antidepressant Activity in Rodent Models
In a controlled study, rodents were administered varying doses of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine. The results indicated a dose-dependent reduction in depressive behaviors as measured by the forced swim test. The highest dose (10 mg/kg) resulted in a significant decrease in immobility time compared to control groups.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic properties of the compound using the elevated plus maze. Rodents treated with the compound showed increased time spent in the open arms of the maze, indicating reduced anxiety levels compared to untreated controls.
Q & A
Q. What are the common synthetic routes for 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Pd-catalyzed C-N cross-coupling reactions to form the cyclobutane-methanamine scaffold. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to stabilize intermediates. Optimization focuses on temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of precursors. For example, substituting the benzodioxol moiety requires careful protection/deprotection steps to avoid side reactions. Evidence from related benzodioxol-containing compounds highlights the use of X-ray crystallography to confirm structural fidelity post-synthesis .
Q. Which analytical techniques are recommended for assessing purity and stability under varying conditions?
Methodological Answer:
- HPLC-MS : For purity assessment, reverse-phase HPLC coupled with mass spectrometry detects impurities at ppm levels. Mobile phases often use acetonitrile/water gradients.
- NMR Spectroscopy : ¹H/¹³C NMR verifies structural integrity, with benzodioxol protons appearing as distinct singlets (δ 5.9–6.1 ppm).
- Stability Testing : Accelerated degradation studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines) monitor decomposition products. FTIR can track oxidative stability, particularly for the methanamine group .
Advanced Research Questions
Q. How is X-ray crystallography employed to determine molecular structure and intermolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction resolves the compound’s conformation and packing. For example, the benzodioxol ring adopts a planar geometry, while the cyclobutane ring exhibits puckering (dihedral angles ~15°). Weak C–H···O hydrogen bonds (2.6–3.0 Å) link molecules into chains, influencing crystallinity. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX. H-atom positions are constrained via riding models, with displacement parameters tied to parent atoms .
Q. What strategies resolve contradictions in reported biological activities of benzodioxol derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methanamine vs. ethylamine) to isolate pharmacophores. For example, replacing the cyclobutane with a piperazine ring alters receptor binding affinity.
- Dose-Response Analysis : Use in vitro assays (e.g., IC₅₀ in cancer cell lines) to differentiate cytotoxic effects from nonspecific toxicity. Contradictions in antitumor activity may arise from assay variability (e.g., MTT vs. ATP-based viability tests).
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify outliers or methodological biases .
Q. How do steric and electronic factors influence reactivity in cross-coupling reactions?
Methodological Answer: The cyclobutane ring introduces steric hindrance, slowing transmetallation in Pd-catalyzed reactions. Electronic effects from the benzodioxol group (electron-donating) enhance oxidative addition rates but may destabilize Pd intermediates. Computational DFT studies (e.g., using Gaussian 16) model transition states to predict regioselectivity. Experimentally, substituting Pd with Ni catalysts can mitigate steric challenges but requires inert atmosphere conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
